molecular formula C15H18N2O2 B7515690 1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide

1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide

Cat. No. B7515690
M. Wt: 258.32 g/mol
InChI Key: YFNKATVSQOGQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications. It is a member of the indole class of compounds and has been studied for its mechanism of action, physiological effects, and potential use in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide is not fully understood, but it has been shown to act as an inhibitor of certain enzymes and receptors in the body. It has been suggested that it may have an effect on the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Studies have shown that 1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide in laboratory experiments include its potential therapeutic applications, as well as its ability to inhibit certain enzymes and receptors. However, its limitations include its limited solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide. These include further studies on its mechanism of action, as well as its potential use in the treatment of various diseases. Additionally, studies on its potential toxicity and side effects are needed to fully understand its safety profile. Further research may also explore its potential use in combination with other compounds for enhanced therapeutic effects.
Conclusion
In conclusion, 1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications and ability to inhibit certain enzymes and receptors. Its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments, have been studied extensively. Future research may explore its mechanism of action, potential toxicity, and use in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide involves the reaction of oxalyl chloride with 1-methylindole-3-carboxylic acid to form the corresponding acid chloride. This intermediate is then reacted with oxolane-2-methanol to yield the final product.

Scientific Research Applications

1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide has been studied for its potential use in scientific research in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17-10-13(12-6-2-3-7-14(12)17)15(18)16-9-11-5-4-8-19-11/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNKATVSQOGQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(oxolan-2-ylmethyl)indole-3-carboxamide

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